2-Chloro-1-(3,3-difluoroazetidin-1-yl)ethan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-(3,3-difluoroazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF2NO/c6-1-4(10)9-2-5(7,8)3-9/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLMMTAFRUPNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, influencing their function and leading to changes at the cellular level.
Mode of Action
The compound likely interacts with its targets, causing changes in their function. This interaction could potentially alter the normal functioning of the cell, leading to observable effects.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-(3,3-difluoroazetidin-1-yl)ethan-1-one. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness.
Biological Activity
2-Chloro-1-(3,3-difluoroazetidin-1-yl)ethan-1-one is a halogenated ketone that has garnered attention in medicinal chemistry due to its unique structural features, which include a chloro substituent and a difluoroazetidinyl moiety. This compound is primarily explored for its potential biological activities and applications in drug development.
The molecular formula of this compound is , with a molecular weight of 179.56 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of the difluoroazetidinyl group.
- Introduction of the chloro group via chlorination.
- Formation of the ketone backbone through subsequent reactions.
Advanced techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and characterize the product .
Case Studies and Research Findings
Recent studies have explored the biological implications of compounds related to this compound:
- In Vivo Studies : Research indicates that compounds containing difluoroazetidine structures can serve as effective chemical probes for studying oncogenic pathways, particularly B-cell lymphoma .
- Chemical Probes : A study highlighted the development of a chemical probe based on similar structural frameworks that effectively inhibited BCL6, an oncogenic transcription factor . This suggests that this compound might share similar inhibitory properties.
Comparative Analysis
A comparison of this compound with other related compounds reveals its unique position in medicinal chemistry:
| Compound Name | Structure Features | Biological Applications |
|---|---|---|
| This compound | Chloro group, difluoroazetidine | Potential enzyme inhibitor |
| 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride | Piperidine ring | Anticancer research |
| 3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde | Aromatic system | Synthetic intermediate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
